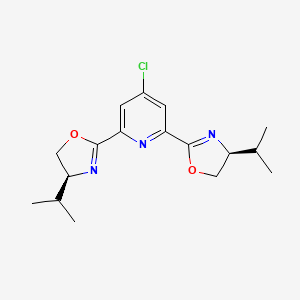
2-(5-Chloro-2,1-benzoxazol-3-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chlorobenzo[c]isoxazol-3-yl)benzoic acid is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Métodos De Preparación
The synthesis of 2-(5-Chlorobenzo[c]isoxazol-3-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the cyclization of N,O-diBoc-protected β-keto hydroxamic acids to 5-substituted 3-isoxazolols using hydrochloric acid . Another approach is the (3 + 2) cycloaddition reaction, which takes place regioselectively via various types of nitrile oxides and different types of dipolarophiles . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and significant waste generation .
Análisis De Reacciones Químicas
2-(5-Chlorobenzo[c]isoxazol-3-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(5-Chlorobenzo[c]isoxazol-3-yl)benzoic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(5-Chlorobenzo[c]isoxazol-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to biological targets based on its chemical structure, which allows it to modulate various biological processes. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .
Comparación Con Compuestos Similares
2-(5-Chlorobenzo[c]isoxazol-3-yl)benzoic acid can be compared with other similar compounds, such as:
2-chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid: This compound has a similar isoxazole structure but with different substituents, which may result in different biological activities.
2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: These compounds also contain an isoxazole ring but have additional functional groups that may impart different properties.
The uniqueness of 2-(5-Chlorobenzo[c]isoxazol-3-yl)benzoic acid lies in its specific chemical structure, which allows it to interact with biological targets in a distinct manner, leading to its diverse range of applications .
Propiedades
Número CAS |
92414-55-6 |
|---|---|
Fórmula molecular |
C14H8ClNO3 |
Peso molecular |
273.67 g/mol |
Nombre IUPAC |
2-(5-chloro-2,1-benzoxazol-3-yl)benzoic acid |
InChI |
InChI=1S/C14H8ClNO3/c15-8-5-6-12-11(7-8)13(19-16-12)9-3-1-2-4-10(9)14(17)18/h1-7H,(H,17,18) |
Clave InChI |
VHZVYVQYFYZIEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C3C=C(C=CC3=NO2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12888483.png)


![2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12888489.png)
![Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione](/img/structure/B12888498.png)






![2-[2-Methyl-1-(5-propylfuran-2-yl)propyl]cyclopentan-1-one](/img/structure/B12888521.png)

